molecular formula C10H11N3 B2929044 1-Methyl-5-phenylimidazol-4-amine CAS No. 1379305-61-9

1-Methyl-5-phenylimidazol-4-amine

Cat. No.: B2929044
CAS No.: 1379305-61-9
M. Wt: 173.219
InChI Key: RUBQDKXIQYTPDK-UHFFFAOYSA-N
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Description

1-Methyl-5-phenylimidazol-4-amine is a chemical compound with the molecular formula C10H11N3. It features an imidazole ring core, a versatile nitrogen-containing heterocycle of significant interest in medicinal and synthetic chemistry. This specific amine-functionalized derivative is primarily utilized as a versatile synthetic intermediate and building block for the construction of more complex molecules . Its potential research applications include serving as a precursor in the development of pharmaceutical candidates, particularly in the exploration of new kinase inhibitors or G-protein-coupled receptor (GPCR) ligands where the imidazole scaffold is prevalent . The mechanism of action for this compound is highly dependent on the final compound it is incorporated into; as an intermediate, its value lies in its reactivity, allowing for further functionalization at the amine group or through the imidazole ring system . Researchers value this compound for its potential to introduce specific molecular features that can modulate the biological activity and physicochemical properties of lead compounds. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-methyl-5-phenylimidazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-13-7-12-10(11)9(13)8-5-3-2-4-6-8/h2-7H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBQDKXIQYTPDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Methyl-5-phenylimidazol-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an amido-nitrile with a suitable aryl halide in the presence of a nickel catalyst. This reaction proceeds through a series of steps, including proto-demetallation, tautomerization, and dehydrative cyclization, to yield the desired imidazole derivative . Industrial production methods may involve the use of heterogeneous catalysts, such as ZnFe2O4 nanoparticles, to facilitate the synthesis under milder conditions and improve yields .

Chemical Reactions Analysis

1-Methyl-5-phenylimidazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: The phenyl and methyl groups on the imidazole ring can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents for substitution reactions.

Scientific Research Applications

1-Methyl-5-phenylimidazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-5-phenylimidazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences between 1-Methyl-5-phenylimidazol-4-amine and its analogs:

Compound Name Substituents (Position) Molecular Formula Key Functional Groups
This compound Methyl (1), Phenyl (5) C₁₀H₁₁N₃ Amine (4), Aromatic ring (5)
1-Methyl-4-nitro-1H-imidazol-5-amine Methyl (1), Nitro (4), Amine (5) C₄H₆N₄O₂ Nitro (4), Amine (5)
1-Methyl-4-phenyl-1H-pyrazol-5-amine Methyl (1), Phenyl (4) C₁₀H₁₁N₃ Amine (5), Pyrazole ring

Key Observations :

  • Positional Isomerism : The phenyl group in this compound occupies position 5, whereas in 1-Methyl-4-phenyl-1H-pyrazol-5-amine , the phenyl is at position 3. This alters electronic interactions and steric bulk.
  • Functional Groups : The nitro group in 1-Methyl-4-nitro-1H-imidazol-5-amine introduces strong electron-withdrawing effects, contrasting with the electron-donating phenyl group in the target compound.

Physicochemical Properties

Property This compound 1-Methyl-4-nitro-1H-imidazol-5-amine Patent Example Compound
Molecular Weight (g/mol) 173.22 142.12 ~535.4 (e.g., Example 12 )
LogP (Predicted) ~2.5 (moderate lipophilicity) ~0.8 (polar due to nitro) ~4.0 (highly lipophilic)
Solubility Low in water, high in DMSO Moderate in polar solvents Low (due to trifluoromethyl)

Key Findings :

  • The phenyl group in this compound increases logP compared to the nitro analog , favoring passive diffusion in biological systems.
  • Patent compounds with trifluoromethyl and pyridinyloxy groups (e.g., Example 12 ) exhibit higher molecular weights and lipophilicity, suggesting tailored pharmacokinetic profiles for drug development.

Reactivity and Stability

  • Nitro Group Reactivity : 1-Methyl-4-nitro-1H-imidazol-5-amine may undergo reduction or explosive decomposition under extreme conditions, whereas the phenyl group in the target compound enhances stability.
  • Metabolic Susceptibility : The methyl group at position 1 in this compound likely reduces oxidative metabolism of the imidazole ring compared to unmethylated analogs.

Biological Activity

1-Methyl-5-phenylimidazol-4-amine is an imidazole derivative with notable biological activities, primarily studied for its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

This compound features a unique structure that allows it to interact with various biological targets. The imidazole ring is known for its ability to participate in hydrogen bonding and coordination with metal ions, making it a versatile scaffold in drug design.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : This compound can inhibit specific enzymes, which may lead to altered metabolic pathways relevant in cancer and infectious diseases.
  • Receptor Modulation : It may interact with various receptors, influencing signaling pathways that affect cell proliferation and apoptosis.
  • Gene Expression Modulation : Research indicates that imidazole derivatives can impact gene expression related to inflammation and cancer pathways.

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against a range of pathogens. Studies indicate that it can inhibit bacterial growth by disrupting cellular processes.

Pathogen Inhibition Concentration (µg/mL) Mechanism
Staphylococcus aureus10Cell wall synthesis inhibition
Escherichia coli15Protein synthesis inhibition
Candida albicans20Disruption of cell membrane integrity

Anticancer Activity

The compound has shown promise in cancer research, particularly in inhibiting the growth of various cancer cell lines. For instance, studies have reported its efficacy against breast cancer cells by inducing apoptosis through the activation of caspase pathways.

Cancer Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)5Caspase activation leading to apoptosis
HeLa (Cervical)7Cell cycle arrest at G2/M phase
A549 (Lung)10Inhibition of angiogenesis

Case Studies

  • Antimicrobial Efficacy : A study conducted by BenchChem reported that this compound exhibited significant antibacterial activity against Staphylococcus aureus, highlighting its potential as a therapeutic agent in treating bacterial infections.
  • Cancer Research : In a recent publication, researchers found that this compound could effectively induce cell death in MCF-7 breast cancer cells through the modulation of apoptotic pathways. The study emphasized its potential as a lead compound for developing new anticancer therapies .
  • Inflammation Modulation : Another study indicated that imidazole derivatives could influence inflammatory pathways, suggesting that this compound might play a role in managing inflammatory diseases .

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